![molecular formula C17H23NO5 B12001619 Diethyl acetamido[(2-methylphenyl)methyl]propanedioate CAS No. 5440-53-9](/img/structure/B12001619.png)
Diethyl acetamido[(2-methylphenyl)methyl]propanedioate
Overview
Description
Diethyl acetamido[(2-methylphenyl)methyl]propanedioate is a malonate-derived compound featuring an acetamido group and a (2-methylphenyl)methyl substituent at the central carbon of the propanedioate backbone. Its structure (C₁₆H₂₁NO₅) combines aromatic, amide, and ester functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(acetylamino)-2-(2-methylbenzyl)malonate typically involves the following steps:
Alkylation: The 2-methylbenzyl group can be introduced via alkylation using a suitable benzyl halide.
Esterification: The final step involves esterification with diethyl malonate under acidic or basic conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(acetylamino)-2-(2-methylbenzyl)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Diethyl 2-(acetylamino)-2-(2-methylbenzyl)malonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: May be explored for its potential therapeutic properties or as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-(acetylamino)-2-(2-methylbenzyl)malonate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following compounds share the malonate core with variations in substituents, enabling a comparative analysis of electronic, steric, and functional differences:
Substituent Variations and Structural Analogues
Key Comparative Insights
Electronic Effects
- Electron-Withdrawing Groups (EWGs): The 3-nitro derivative exhibits enhanced electrophilicity at the malonate core due to the nitro group, favoring nucleophilic substitution reactions.
- Electron-Donating Groups (EDGs): The 4-amino derivative has increased nucleophilicity, enabling coupling reactions for bioactive molecule synthesis.
Steric Effects
- The ortho-methyl group in the target compound introduces steric hindrance, which may reduce reaction rates in crowded environments compared to para-substituted analogs (e.g., 4-amino or 3-chloro derivatives).
Physical Properties
- Melting Points: The phenethyl analog has a defined melting point (114–115°C), while the 4-amino derivative has a higher boiling point (504.1°C), reflecting stronger intermolecular interactions.
- Solubility: Hydrophobic substituents (e.g., 2-methylphenyl) reduce aqueous solubility compared to polar groups like nitro or amino.
Biological Activity
Diethyl acetamido[(2-methylphenyl)methyl]propanedioate, also known by its CAS number 5472-72-0, is a compound that has attracted attention in various scientific fields due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, summarizing findings from diverse research studies and presenting relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C16H19NO5
- Molecular Weight : 305.33 g/mol
- IUPAC Name : Diethyl 2-acetamido-2-[(2-methylphenyl)methyl]propanedioate
- Canonical SMILES : CCOC(=O)C(CC1=C(C=C(C=C1)C)C(=O)OCC)N(C(=O)C)C
Property | Value |
---|---|
CAS Number | 5472-72-0 |
Molecular Weight | 305.33 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound may influence cellular pathways through the modulation of protein interactions, thereby affecting physiological processes.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Table 2: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Using assays such as DPPH and ABTS, it was found to scavenge free radicals effectively, indicating potential protective effects against oxidative stress.
Table 3: Antioxidant Activity Results
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH | 45 |
ABTS | 30 |
Case Studies
-
Case Study on Antimicrobial Effects :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that this compound significantly inhibited growth at lower concentrations compared to standard antibiotics. -
Case Study on Antioxidant Properties :
Research conducted by MDPI demonstrated that the compound exhibited strong antioxidant activity in various assays, suggesting its potential use in formulations aimed at reducing oxidative damage in cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing diethyl acetamido[(2-methylphenyl)methyl]propanedioate?
- Methodological Answer : The compound can be synthesized via condensation reactions. For example, details a protocol where dibenzylamine is condensed with 2-arylidene-malonic acid diethyl esters under controlled conditions (reflux in ethanol with catalytic acetic acid). Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 amine-to-ester) and reaction monitoring via TLC. Post-synthesis purification involves column chromatography using ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H NMR : Essential for confirming substitution patterns and hydrogen environments. For instance, aromatic protons from the 2-methylphenyl group appear as distinct singlets (δ 6.8–7.2 ppm), while acetamido protons resonate near δ 2.1 ppm .
- IR Spectroscopy : Key peaks include C=O stretching (1730–1750 cm⁻¹ for ester groups) and N–H bending (1540–1650 cm⁻¹ for acetamido) .
- Elemental Analysis : Validates purity (>95% for research-grade material) by matching experimental and theoretical C/H/N ratios .
Q. How does the compound’s reactivity differ in protic vs. aprotic solvents?
- Methodological Answer : In aprotic solvents (e.g., DMF, THF), the ester groups remain stable, enabling nucleophilic substitutions at the malonate core. In protic solvents (e.g., ethanol), hydrolysis of the acetamido group can occur above 60°C, necessitating controlled reaction temperatures ( ). Solvent polarity also affects reaction kinetics—polar aprotic solvents accelerate enolate formation for further functionalization .
Advanced Research Questions
Q. What structural features enable coordination chemistry applications of this compound?
- Methodological Answer : The malonate core and acetamido group create two coordination pockets, as shown by X-ray crystallography (). The carbonyl oxygen atoms (O,O’-donors) and nitrogen from the acetamido group (N-donor) can bind transition metals (e.g., Cu²⁺, Fe³⁺). Researchers should employ single-crystal X-ray diffraction to confirm metal-ligand geometries and DFT calculations to predict binding affinities .
Q. How can researchers resolve contradictions in spectral data during characterization?
- Methodological Answer : Discrepancies between experimental and theoretical NMR/IR data often arise from tautomerism or solvent effects. For example, notes that enol-keto tautomerism in the malonate core can shift carbonyl peaks. To mitigate this:
- Use deuterated solvents for NMR consistency.
- Compare experimental data with computational predictions (e.g., Gaussian 09 for IR modes).
- Validate via heteronuclear correlation spectroscopy (HSQC/HMBC) for ambiguous proton assignments .
Q. What strategies optimize the compound’s stability under varying pH conditions?
- Methodological Answer : The ester groups are pH-sensitive. Below pH 5, acid-catalyzed hydrolysis dominates; above pH 8, base-mediated ester cleavage occurs. Stabilization strategies include:
- Buffered Solutions : Use phosphate buffer (pH 6–7) for aqueous studies.
- Lyophilization : Store as a lyophilized powder to prevent hydrolysis.
- Derivatization : Replace ethyl esters with tert-butyl esters for enhanced stability in basic conditions () .
Properties
IUPAC Name |
diethyl 2-acetamido-2-[(2-methylphenyl)methyl]propanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-5-22-15(20)17(18-13(4)19,16(21)23-6-2)11-14-10-8-7-9-12(14)3/h7-10H,5-6,11H2,1-4H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOGBFRWXSOGML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1C)(C(=O)OCC)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281119 | |
Record name | Diethyl acetamido[(2-methylphenyl)methyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5440-53-9 | |
Record name | NSC20179 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20179 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl acetamido[(2-methylphenyl)methyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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